molecular formula C11H15N3O2 B12329631 2-Piperazin-1-yl-isonicotinic acid methyl ester

2-Piperazin-1-yl-isonicotinic acid methyl ester

Cat. No.: B12329631
M. Wt: 221.26 g/mol
InChI Key: OIRQONLTWOJTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Piperazin-1-yl-isonicotinic acid methyl ester is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring attached to an isonicotinic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazin-1-yl-isonicotinic acid methyl ester typically involves the reaction of isonicotinic acid methyl ester with piperazine. One common method includes the use of a solvent such as ethanol or methanol, and the reaction is often carried out under reflux conditions to ensure complete conversion. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-1-yl-isonicotinic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Piperazin-1-yl-isonicotinic acid methyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Piperazin-1-yl-isonicotinic acid methyl ester involves its interaction with specific molecular targets. It can act as a ligand for various receptors, influencing their activity and modulating biological pathways. For example, it may interact with serotonin receptors, leading to changes in neurotransmitter levels and affecting mood and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Piperazin-1-yl-isonicotinic acid methyl ester is unique due to its specific combination of the piperazine ring and isonicotinic acid methyl ester moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-piperazin-1-ylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-16-11(15)9-2-3-13-10(8-9)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRQONLTWOJTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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